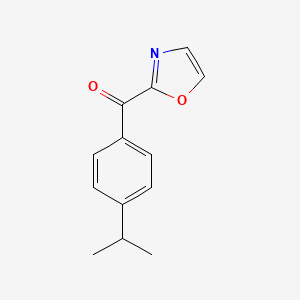

2-(4-Isopropylbenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Isopropylbenzoyl)oxazole is a chemical compound with the molecular formula C13H13NO2 . It is a type of oxazole, a class of compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of oxazoles, including 2-(4-Isopropylbenzoyl)oxazole, often involves the use of tosylmethylisocyanides (TosMICs) in a process known as the van Leusen reaction . This method is considered one of the most appropriate strategies for preparing oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of 2-(4-Isopropylbenzoyl)oxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom . The average mass of the molecule is 215.248 Da, and the monoisotopic mass is 215.094635 Da .Chemical Reactions Analysis

Oxazoles, including 2-(4-Isopropylbenzoyl)oxazole, are known to undergo a variety of chemical reactions . For instance, they can be synthesized from β-hydroxy amides using Deoxo-Fluor® .Applications De Recherche Scientifique

Oxazole Compounds in Medicinal Chemistry : Oxazole compounds, including 2-(4-Isopropylbenzoyl)oxazole, have shown versatile biological activities due to their ability to bind with a variety of enzymes and receptors in biological systems. They have been used in treatments for diseases such as bacterial, fungal, viral infections, tuberculosis, cancer, inflammatory conditions, diabetes, parasitic infections, obesity, neuropathic conditions, and as antioxidants (Zhang, Zhao, & Zhou, 2018).

Antiprotozoal Activity : Some derivatives of oxazole, including those similar to 2-(4-Isopropylbenzoyl)oxazole, have been shown to have significant antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis (Carballo et al., 2017).

Potential in Anticancer Research : Oxazole-based compounds are being investigated for their potential use in anticancer research. Their structural and chemical diversity make them a significant target in this area (Chiacchio et al., 2020).

Synthesis and Application in Antimicrobial Research : The synthesis of oxazole derivatives and their application in antimicrobial and antifungal research is an active area of study. These compounds have shown significant biological activity, which is valuable in the field of agrochemicals (Indorkar, Chourasia, & Limaye, 2012).

Antitubercular and Antileishmaniasis Applications : Oxazole derivatives have been studied for their potential use as antitubercular agents and in the treatment of neglected tropical diseases like visceral leishmaniasis (Thompson et al., 2016).

Role in Antimitotic and Vascular-Disrupting Agents : Aryloxazole derivatives have been synthesized and evaluated for their antimitotic and vascular-disrupting activities in cancer therapy (Choi et al., 2013).

Safety And Hazards

Orientations Futures

Oxazole-based molecules, including 2-(4-Isopropylbenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities . Future research will likely focus on synthesizing diverse oxazole derivatives and screening them for various biological activities .

Propriétés

IUPAC Name |

1,3-oxazol-2-yl-(4-propan-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9(2)10-3-5-11(6-4-10)12(15)13-14-7-8-16-13/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIZXCMULJTIBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642088 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropylbenzoyl)oxazole | |

CAS RN |

898759-99-4 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[4-(propan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.